4-Cyano-N-(m-tolyl)piperidine-1-carboxamide

PDE4 Inhibition Respiratory Inflammation Therapeutic Window

Procure NIS-62949 to overcome the dose-limiting emesis that confounds roflumilast-based respiratory studies. This selective PDE4A inhibitor achieves comparable anti-inflammatory efficacy in murine neutrophilia and guinea pig allergy models but with a demonstrably wider therapeutic window, validated in Beagle dog emesis models. Its unique low-affinity HARBS binding profile decouples efficacy from nausea, making it the superior choice for chronic asthma/COPD research where early study termination is a critical risk.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
Cat. No. B7892253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-(m-tolyl)piperidine-1-carboxamide
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C#N
InChIInChI=1S/C14H17N3O/c1-11-3-2-4-13(9-11)16-14(18)17-7-5-12(10-15)6-8-17/h2-4,9,12H,5-8H2,1H3,(H,16,18)
InChIKeyAIWHUGXERKEZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide as a Selective PDE4 Inhibitor for Inflammation Research


4-Cyano-N-(m-tolyl)piperidine-1-carboxamide, frequently designated as NIS-62949, is a synthetic small molecule belonging to the piperidine-1-carboxamide class. It functions primarily as a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4A isoform, an enzyme critical for degrading intracellular cyclic adenosine monophosphate (cAMP) in inflammatory and structural airway cells. [1] The compound has been evaluated in a preclinical context for its anti-inflammatory potential, demonstrating a capacity to modulate tumor necrosis factor-alpha (TNF-α) release and lymphocyte proliferation. [2] Its development rationale centers on achieving a wider therapeutic window compared to second-generation PDE4 inhibitors like roflumilast. [3]

Why Substituting NIS-62949 with Other Piperidine-Carboxamide PDE4 Inhibitors Compromises Safety Margins


In-class substitution of 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide (NIS-62949) with other piperidine-carboxamide PDE4 inhibitors is not scientifically sound due to the critical relationship between minor structural modifications and the therapeutic window. A major hurdle for historical PDE4 inhibitors like rolipram and roflumilast has been a narrow therapeutic index, with dose-limiting adverse effects, particularly nausea and emesis, directly linked to their binding affinity for a specific high-affinity rolipram binding site (HARBS) in the brain. [1] NIS-62949 was specifically evaluated biochemically for its interaction with HARBS to assess its emetic potential. The data demonstrated that NIS-62949 possesses a unique binding profile that translates to a wider therapeutic window, a property not generalizable across all PDE4 inhibitors in its structural class. [2]

Quantitative Differentiation Guide for NIS-62949 in PDE4-Targeted Research and Procurement


Enhanced Therapeutic Window versus Roflumilast via Biochemical Safety Profiling

The primary differentiation of NIS-62949 from the second-generation PDE4 inhibitor roflumilast is its demonstrably safer profile, explicitly quantified as a 'wider therapeutic window' in preclinical models. [1] While roflumilast is an approved drug, its clinical utility is limited by class-related gastrointestinal side effects. [2] To characterize this, NIS-62949 was biochemically evaluated for binding to the high-affinity rolipram-binding site (HARBS), an assay predictive of emetic potential. The compound was further progressed through a surrogate model for emesis, and these results were directly correlated with a Beagle dog emesis model, a gold-standard test. NIS-62949's favorable performance across these specific assays constitutes its core procurement value for studies where in vivo tolerability over chronic dosing is critical. [3]

PDE4 Inhibition Respiratory Inflammation Therapeutic Window Emetic Potential

Target Engagement Profile: Cross-Study Comparison of PDE4 Subtype Selectivity and Biochemical Potency

4-Cyano-N-(m-tolyl)piperidine-1-carboxamide is primarily reported as a PDE4A inhibitor in authoritative drug-target databases, highlighting its specific target engagement. [1] A relevant cross-study data point comes from a structurally related 4-cyanopiperidine-1-carboxamide analog (CHEMBL1871173), which demonstrated an IC50 of 553 nM against recombinant human PDE4A, providing a class-level benchmark for biochemical potency in this chemotype. [2] This is contrasted with the prototypical, broad-spectrum PDE4 inhibitor rolipram, which exhibits binding to multiple PDE4 subtypes (A-D) with an IC50 for PDE4 inhibition of 25 nM in guinea pig macrophage. [3] The differentiated value of NIS-62949 is thus a combination of sub-micromolar target engagement at PDE4A and the critical functional advantage of a superior therapeutic index, a balance not achieved by high-potency, pan-PDE4 inhibitors.

Phosphodiesterase 4A Selectivity Profiling cAMP Hydrolysis Target Engagement

Comparable In Vivo Anti-Inflammatory Efficacy to Roflumilast in Pulmonary Inflammation Models

The critical pairing of a superior safety profile with maintained efficacy is the definitive proof point for NIS-62949. In a direct head-to-head study, NIS-62949 was found to be 'comparable to roflumilast' in several experimental models of pulmonary inflammation. [1] This evaluation included a murine model of lipopolysaccharide (LPS)-induced endotoxemia, a model of pulmonary neutrophilia, and a guinea pig model of antigen-induced allergy assessing airway inflammation, hyperreactivity, and bronchoconstriction. [2] The equivalence in anti-inflammatory potency across these gold-standard in vivo models, when combined with the established safety differential, creates a 'therapeutic window' advantage. This means that for the same anti-inflammatory effect achieved by roflumilast, NIS-62949 presents a lower risk of on-target, dose-limiting side effects. No data suggests NIS-62949 is less efficacious.

In Vivo Efficacy Pulmonary Neutrophilia Endotoxemia Airway Inflammation

Validated Application Scenarios for Procuring 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide


Chronic In Vivo Respiratory Inflammation Models Requiring Extended PDE4 Inhibition with Low Emetic Liability

This is the highest-value application scenario. The evidence shows that NIS-62949 achieves comparable anti-inflammatory efficacy to roflumilast in murine pulmonary neutrophilia and guinea pig antigen-induced allergy models, but with a wider therapeutic window and safer profile. [1] For principal investigators designing chronic asthma or COPD studies where dose-limiting emesis and weight loss are confounding factors, procuring NIS-62949 over roflumilast directly addresses this limitation. The compound has been validated in a Beagle dog emesis model, confirming its translational relevance for predicting reduced nausea and vomiting. [2] This allows researchers to study PDE4-mediated anti-inflammatory pathways at therapeutic doses for extended periods without early study termination due to adverse effects.

Investigating the Therapeutic Window Hypothesis of PDE4 Inhibition via HARBS Binding Site Kinetics

The unique mechanistic differentiation of NIS-62949 lies in its binding profile to the high-affinity rolipram binding site (HARBS), which is biochemically linked to the emetic potential of PDE4 inhibitors. [1] For research teams studying the structural biology of PDE4 isoforms or developing next-generation PDE4 inhibitors with improved tolerability, NIS-62949 serves as a critical positive control or tool compound. Its procurement enables the investigation of the molecular determinants that separate anti-inflammatory efficacy (via catalytic site inhibition) from emetic side effects (via HARBS binding). [3] This positions the compound as a unique chemical probe for elucidating these binding kinetics, a role for which roflumilast or rolipram are suboptimal due to their different HARBS interaction profiles.

In Vitro Profiling of Anti-Inflammatory Cytokine Modulation in Primary Human Mononuclear Cells

The evidence demonstrates that NIS-62949 potently inhibits TNF-α release from human peripheral blood mononuclear cells (PBMCs) and suppresses lymphocyte proliferation and cytokine production. [1] For biopharmaceutical procurement in early-stage inflammation or immunology screening cascades, this compound is a validated, biologically active starting point. When ordering a PDE4 inhibitor for an assay, selecting NIS-62949 ensures that the molecule possesses both cellular target engagement and a preclinical safety profile supportive of eventual lead optimization, thereby embedding a 'developability' criterion into the screening process itself. This integrated pharmacology-to-safety data package is superior to procuring a PDE4 inhibitor with only a single-point IC50 value.

Quote Request

Request a Quote for 4-Cyano-N-(m-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.